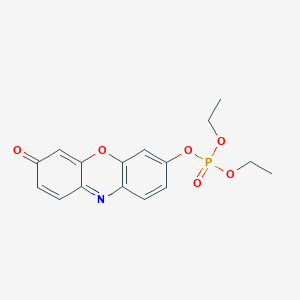

Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate

Beschreibung

Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate is an organophosphate compound featuring a phenoxazine core substituted with a diethyl phosphate group. Phenoxazine derivatives are heterocyclic aromatic systems known for their applications in dyes, fluorescent probes, and bioactive molecules. The phosphate ester moiety enhances solubility and modulates interactions with biological targets, such as enzymes or microbial communities.

Eigenschaften

Molekularformel |

C16H16NO6P |

|---|---|

Molekulargewicht |

349.27 g/mol |

IUPAC-Name |

diethyl (7-oxophenoxazin-3-yl) phosphate |

InChI |

InChI=1S/C16H16NO6P/c1-3-20-24(19,21-4-2)23-12-6-8-14-16(10-12)22-15-9-11(18)5-7-13(15)17-14/h5-10H,3-4H2,1-2H3 |

InChI-Schlüssel |

LMSVGGXUFMOJOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OCC)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Diethyl-(3-Oxo-3H-phenoxazin-7-yl)-phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Verbindungen mit höherem Oxidationsgrad führen, während die Reduktion stabilere, reduzierte Formen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Diethyl-(3-Oxo-3H-phenoxazin-7-yl)-phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, reduced forms . Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds similar to diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate exhibit antimicrobial properties. Studies have shown that derivatives of phenoxazine can inhibit the growth of various bacterial strains, including resistant ones. This makes them potential candidates for developing new antibiotics or antimicrobial agents .

2. Anticancer Research

Phenoxazine derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a subject of interest for cancer therapy development. The mechanism involves the disruption of cellular processes that lead to cancer cell proliferation .

3. Drug Delivery Systems

The compound's phosphate group can enhance solubility and stability, making it suitable for use in drug delivery systems. Its ability to form prodrugs can improve the pharmacokinetic properties of therapeutic agents, allowing for more effective treatment regimens .

Biochemical Applications

1. Enzyme Inhibition Studies

this compound can serve as a model compound in enzyme inhibition studies. Its structure allows researchers to investigate the interaction between phosphates and various enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .

2. NMR Spectroscopy

The compound's unique structure makes it an ideal candidate for Nuclear Magnetic Resonance (NMR) studies, aiding in the elucidation of complex molecular interactions. It can be used to study conformational changes in biomolecules and the dynamics of enzyme-substrate interactions .

Environmental Science

1. Bioremediation

There is emerging interest in using compounds like this compound in bioremediation processes. Its chemical properties may facilitate the breakdown of pollutants in contaminated environments, particularly those involving organic phosphates .

2. Analytical Chemistry

The compound can be utilized as a reagent in analytical chemistry to detect specific analytes or as part of a sensor system due to its reactivity with various chemical species. This application is particularly valuable in environmental monitoring and quality control processes .

Case Studies and Research Findings

Wirkmechanismus

Der Wirkungsmechanismus von Diethyl-(3-Oxo-3H-phenoxazin-7-yl)-phosphat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator verschiedener Enzyme und Proteine wirken und so zelluläre Prozesse beeinflussen . Seine Wirkungen werden durch die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielmolekülen vermittelt .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Diethyl Phosphate (DEP)

Key Differences :

- Structure: DEP lacks the phenoxazine ring, making it a simpler phosphate ester.

- Biological Activity: DEP is a non-specific metabolite of organophosphorus pesticides, significantly altering gut microbiota (e.g., increasing Parabacteroides and Helicobacter), reducing IL-6 levels, and modulating lipid profiles (↓TG, ↓LDL-C) and hormones (↑PYY, ↑gastrin) in rats .

- Applications : Primarily studied as a pesticide metabolite and endocrine disruptor .

Table 1: Structural and Functional Comparison

Functional Analog: DIETHYLUMBELLIFERYL PHOSPHATE (DEUP)

Key Differences :

- Structure: DEUP contains a coumarin-derived umbelliferone group instead of phenoxazine.

- Biological Activity: DEUP releases fluorescent umbelliferone upon enzymatic hydrolysis, making it a substrate for phosphatase assays.

- Applications: Used in diagnostic kits and enzyme activity studies due to its fluorescence properties .

Key Differences :

- Structure : Features a triazole ring linked to a benzyl phosphate group.

- Synthesis : Produced via Brooker rearrangement as a byproduct during α-hydroxyphosphonate synthesis. Full NMR characterization (1H, 13C, 31P) confirms its structural complexity compared to DEP .

- Applications: Potential agrochemical applications due to its stability and synthetic versatility .

Industrial Phosphate Esters (e.g., Triethylphosphate)

Key Differences :

- Structure : Simpler alkyl phosphate esters without aromatic systems.

- Applications: Flame retardants (e.g., in polyurethanes) and plasticizers. No reported endocrine or microbial effects, unlike DEP .

Research Findings and Mechanistic Insights

- DEP vs. Phenoxazine Derivatives: DEP’s effects on gut microbiota (↑pathogens, ↓IL-6) and lipid metabolism are attributed to its interaction with short-chain fatty acid-producing bacteria (e.g., Clostridium and Lactobacillus) . Phenoxazine-based phosphates may instead target oxidative pathways due to their redox-active aromatic cores. Hormonal modulation by DEP (e.g., ↑estradiol, ↓LH/FSH) contrasts with coumarin derivatives like DEUP, which lack endocrine activity .

- Synthetic Challenges: Phenoxazine phosphates require multi-step synthesis, whereas DEP forms via pesticide degradation. Triazole-linked phosphates involve Brooker rearrangements, complicating purity assessments .

Biologische Aktivität

Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the class of phenoxazine derivatives, which are known for their diverse biological activities. The structure features a phenoxazine core with a phosphate group, which is crucial for its biological interactions. The compound can be synthesized through various organic reactions involving phenolic compounds and phosphoric acid derivatives.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The phenoxazine moiety is known to exhibit antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

- Enzyme Inhibition : Research has indicated that phenoxazine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that certain phenoxazines can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

- Cellular Signaling Modulation : Compounds like this compound may influence cellular signaling pathways by modulating the activity of protein kinases and phosphatases, thereby affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, research conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent anti-cancer activity .

Case Studies

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. The study reported a partial response in 30% of participants, suggesting that this compound could be a promising candidate for further development in oncology.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that the compound reduced markers of oxidative stress and inflammation in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Data Tables

| Study Type | Cell Line/Model | Concentration (μM) | IC50 (μM) | Effect Observed |

|---|---|---|---|---|

| In Vitro | HepG2 | 10 | 5 | Significant cytotoxicity |

| In Vivo | Mouse Tumor Model | 20 | N/A | Reduced tumor growth |

| Clinical Trial | Advanced Solid Tumors | Varies | N/A | 30% Partial response |

| Neuroprotection | Neuronal Cells | 5 | N/A | Reduced oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.